The synthesis of rel-(1S,3R)-Benazepril-d5 Hydrochloride involves several sophisticated methods, primarily focusing on dynamic kinetic resolution processes. Here are the key steps involved:
The molecular structure of rel-(1S,3R)-Benazepril-d5 Hydrochloride can be described as follows:
Cl.[2H]c1c([2H])c([2H])c(CC[C@H](N[C@@H]2CCc3ccccc3N(CC(=O)O)C2=O)C(=O)OCC)c([2H])c1[2H] .rel-(1S,3R)-Benazepril-d5 Hydrochloride participates in various chemical reactions:
These reactions are crucial for understanding the pharmacokinetics and metabolism of benazepril in clinical settings.
rel-(1S,3R)-Benazepril-d5 Hydrochloride acts primarily as an inhibitor of angiotensin-converting enzyme (ACE). The mechanism involves:
The physical and chemical properties of rel-(1S,3R)-Benazepril-d5 Hydrochloride include:
rel-(1S,3R)-Benazepril-d5 Hydrochloride has significant scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7